Hex-3-enyl hexadecanoate
Description
Hex-3-enyl hexadecanoate (IUPAC name: (Z)-hex-3-en-1-yl hexadecanoate) is an ester derived from hex-3-en-1-ol (an unsaturated alcohol with a double bond at the third carbon) and hexadecanoic acid (palmitic acid, a saturated C16 fatty acid). Esters of hex-3-enol are notable for their roles in plant chemical communication, defense mechanisms, and contribution to green, fruity aromas . This compound likely shares these biological functions but differs in physicochemical properties due to its long-chain fatty acid moiety.
Properties
Molecular Formula |
C22H42O2 |
|---|---|
Molecular Weight |
338.6 g/mol |
IUPAC Name |
[(E)-hex-3-enyl] hexadecanoate |
InChI |
InChI=1S/C22H42O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-20-22(23)24-21-19-8-6-4-2/h6,8H,3-5,7,9-21H2,1-2H3/b8-6+ |
InChI Key |
IUZMHZICJDXCSE-SOFGYWHQSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCCC=CCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC/C=C/CC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCC=CCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares hex-3-enyl hexadecanoate with structurally related esters:
Physicochemical and Functional Differences
- Volatility: Shorter-chain esters (e.g., hex-3-enyl benzoate) are more volatile and prevalent in essential oils, whereas hexadecanoate derivatives exhibit lower volatility .
- Solubility: Longer-chain esters like this compound are highly lipophilic, making them suitable for lipid-based formulations or slow-release mechanisms.
- Biological Efficacy: Benzoate and hexanoate esters show stronger antimicrobial activity due to their volatility and solubility in aqueous environments . Hexadecanoate may instead disrupt microbial membranes via hydrophobic interactions.
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